BenchChemオンラインストアへようこそ!

1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy-

Physicochemical characterization Hydrogen bonding Crystal engineering

1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- (CAS 116757-65-4) is a heteroarenecarbaldehyde belonging to the 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxine) scaffold class, bearing a formyl group at the 6-position and a phenolic hydroxyl at the 7-position. Its molecular formula is C₉H₈O₄ (MW 180.16 g/mol) with a predicted XLogP3 of 1.3, one hydrogen bond donor, four hydrogen bond acceptors, a topological polar surface area of 55.8 Ų, and an experimentally determined melting point of 144–145 °C.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 116757-65-4
Cat. No. B3059436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy-
CAS116757-65-4
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C(=C2)O)C=O
InChIInChI=1S/C9H8O4/c10-5-6-3-8-9(4-7(6)11)13-2-1-12-8/h3-5,11H,1-2H2
InChIKeyHLGVEQBXIXMISA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- (CAS 116757-65-4): Structural Identity and Physicochemical Baseline for Procurement


1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- (CAS 116757-65-4) is a heteroarenecarbaldehyde belonging to the 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxine) scaffold class, bearing a formyl group at the 6-position and a phenolic hydroxyl at the 7-position . Its molecular formula is C₉H₈O₄ (MW 180.16 g/mol) with a predicted XLogP3 of 1.3, one hydrogen bond donor, four hydrogen bond acceptors, a topological polar surface area of 55.8 Ų, and an experimentally determined melting point of 144–145 °C . The compound is primarily employed as a synthetic intermediate and building block in medicinal chemistry programs, with documented utility in the preparation of phosphodiesterase type IV (PDE4) inhibitor candidates, tetrahydroisoquinolinones, and benzofuran analogs .

Why the 7-Hydroxy Substituent Prevents Simple Interchange with Unsubstituted or 7-Methoxy Benzodioxane-6-carboxaldehyde Analogs


The 7-hydroxy group on 1,4-benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- fundamentally alters physicochemical properties that govern solubility, reactivity, and intermolecular interactions relative to close analogs. The unsubstituted 1,4-benzodioxan-6-carboxaldehyde (CAS 29668-44-8) lacks any hydrogen bond donor (HBD = 0), whereas the target compound possesses one HBD (the phenolic –OH), resulting in a markedly different melting point (144–145 °C vs. 50–52 °C), a >55% larger topological polar surface area (55.8 vs. 35.5 Ų), and distinct solubility and chromatographic behavior . The 7-methoxy analog (CAS 116757-66-5) replaces the free phenol with a methyl ether, eliminating the HBD, lowering the TPSA to 44.8 Ų, increasing the rotatable bond count, and blocking a key synthetic derivatization handle (O-alkylation, esterification, or conjugation) . These differences preclude simple substitution of one in-class compound for another in applications where hydrogen bonding, polarity, ionizability (predicted pKa 8.34 for the phenol), or synthetic strategy depends on the 7-substituent identity.

Product-Specific Quantitative Differentiation Evidence for 1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- (CAS 116757-65-4) Against Closest Analogs


Melting Point Elevation of ~93 °C Over the Unsubstituted Analog Reflects Strong Intermolecular Hydrogen Bonding from the 7-Hydroxy Group

The target compound exhibits an experimentally determined melting point of 144–145 °C, compared to 50–52 °C for the unsubstituted 1,4-benzodioxan-6-carboxaldehyde (CAS 29668-44-8), which lacks the 7-hydroxy substituent . This ~93 °C increase is attributable to intermolecular hydrogen bonding networks enabled by the phenolic –OH donor, which are absent in the unsubstituted analog. The 7-methoxy analog (CAS 116757-66-5) displays a melting point of 34–38 °C—even lower than the unsubstituted compound—because the methyl ether blocks hydrogen bond donation while adding conformational flexibility (2 rotatable bonds vs. 1) .

Physicochemical characterization Hydrogen bonding Crystal engineering Solid-state properties

Hydrogen Bond Donor Count = 1 Confers Unique Intermolecular Interaction Capacity vs. HBD = 0 for the Unsubstituted and 7-Methoxy Analogs

The target compound possesses 1 hydrogen bond donor (the 7-phenolic –OH), whereas the unsubstituted 1,4-benzodioxan-6-carboxaldehyde (CAS 29668-44-8) has HBD = 0 and the 7-methoxy analog (CAS 116757-66-5) also has HBD = 0 because the hydroxyl is methyl-capped . The presence of a single HBD distinguishes the target compound in terms of its capacity to act as both a hydrogen bond donor and acceptor (HBA = 4), enabling participation in bifurcated or cooperative hydrogen bonding motifs that are impossible for either comparator.

Molecular recognition Drug-likeness Pharmacophore design Solubility

Topological Polar Surface Area of 55.8 Ų vs. 35.5 Ų (Unsubstituted) and 44.8 Ų (7-Methoxy): Implications for Membrane Permeability and Solubility

The target compound has a computed topological polar surface area (TPSA) of 55.8 Ų, which is approximately 57% larger than the 35.5 Ų of the unsubstituted 1,4-benzodioxan-6-carboxaldehyde and approximately 25% larger than the 44.8 Ų of the 7-methoxy analog . The 55.8 Ų TPSA brings the target compound closer to the commonly cited 60–70 Ų threshold for oral bioavailability, whereas the 35.5 Ų of the unsubstituted analog places it well below this threshold but in a range more favorable for blood-brain barrier penetration. The 7-methoxy analog occupies an intermediate position at 44.8 Ų.

ADME prediction Permeability Polar surface area Physicochemical profiling

Predicted pKa of 8.34 for the 7-Phenolic –OH Enables pH-Dependent Ionization and Differential Reactivity vs. Non-Ionizable Analogs

The phenolic hydroxyl at position 7 of the target compound has a predicted pKa of 8.34 ± 0.20 , meaning that at physiological pH (7.4), approximately 10% of the compound exists in the phenoxide (ionized) form, whereas at pH > 9.3, the majority is ionized. In contrast, the unsubstituted 1,4-benzodioxan-6-carboxaldehyde (CAS 29668-44-8) has no ionizable proton (HBD = 0, no acidic or basic groups beyond the aromatic ring), and the 7-methoxy analog (CAS 116757-66-5) similarly lacks ionizable functionality . This pH-dependent ionization imparts the target compound with tunable aqueous solubility, pH-dependent extraction behavior, and the capacity for salt formation that neither comparator possesses.

Ionization state pH-dependent solubility Reactivity pKa prediction

Dual Orthogonal Functionalization Handles (Aldehyde + Free Phenol) Enable Synthetic Routes Blocked in the 7-Methoxy and Unsubstituted Analogs

The target compound presents two chemically orthogonal reactive sites: the 6-carboxaldehyde (electrophilic, participates in reductive aminations, Knoevenagel condensations, Grignard additions, and hydrazone/oxime formation) and the 7-phenolic hydroxyl (nucleophilic after deprotonation, participates in O-alkylation, Mitsunobu reactions, esterification, sulfonylation, and carbamate formation) . The unsubstituted 1,4-benzodioxan-6-carboxaldehyde (CAS 29668-44-8) lacks the phenolic handle entirely, while the 7-methoxy analog (CAS 116757-66-5) has the hydroxyl blocked as a methyl ether, which is deprotection-resistant and cannot be liberated without harsh conditions (BBr₃, HBr/AcOH) that would compromise the aldehyde . The target compound thus uniquely permits sequential, chemoselective derivatization without protecting group manipulation.

Synthetic chemistry Building block Orthogonal protection Medicinal chemistry Parallel synthesis

1,4-Benzodioxane-6-carboxaldehyde Scaffold Has Documented Fragment-Level PDE4 Inhibitor Screening Precedent, Supporting the Target Compound as a Viable Advanced Intermediate

The unsubstituted 1,4-benzodioxane-6-carboxaldehyde scaffold has been experimentally screened as a fragment for PDE4 (phosphodiesterase type IV) inhibitors using enthalpy arrays and X-ray crystallography, and has been employed as an intermediate in the synthesis of dopamine D3 and D4 receptor antagonists . The target compound (CAS 116757-65-4), bearing the identical 6-carboxaldehyde pharmacophoric element plus the additional 7-hydroxy hydrogen-bonding moiety, inherits this validated scaffold precedent while offering an additional binding interaction point (HBD) for enthalpic optimization within the PDE4 active site. Table 13 from patent literature demonstrates that structurally related benzodioxole/benzodioxepine PDE4 inhibitors achieve IC₅₀ values ranging from 0.0054 μM to 9.90 μM, establishing a quantitative activity benchmark for the chemotype .

Fragment-based drug discovery PDE4 inhibition Enthalpy arrays X-ray crystallography Medicinal chemistry

Best-Research and Industrial Application Scenarios for 1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy- (CAS 116757-65-4)


Fragment-Based Lead Optimization in PDE4-Targeted Inflammatory Disease Programs

Research groups pursuing PDE4 inhibitors for asthma, COPD, or atopic dermatitis should select CAS 116757-65-4 as a privileged advanced intermediate rather than the simpler 1,4-benzodioxan-6-carboxaldehyde (CAS 29668-44-8). The latter has documented fragment-level screening against PDE4 via enthalpy arrays and X-ray crystallography, but lacks the 7-hydroxy hydrogen bond donor that the target compound contributes [REFS–1]. The additional HBD (supported by HBD = 1 vs. HBD = 0 data in Evidence #2) enables enthalpic optimization within the PDE4 catalytic site, and the class has demonstrated IC₅₀ values as low as 5.4 nM in patent-disclosed benzodioxole/benzodioxepine series [REFS–2]. Procurement of the 7-hydroxy variant pre-installs this interaction handle, reducing the number of synthetic steps required to explore this vector.

Parallel Library Synthesis Requiring Orthogonal Dual-Functionalization Handles

Medicinal chemistry groups conducting parallel library synthesis where sequential, chemoselective derivatization of both the aldehyde and phenol positions is needed should procure CAS 116757-65-4 rather than the 7-methoxy analog (CAS 116757-66-5). The free phenol permits direct O-alkylation, esterification, or conjugation without a deprotection step (which for the methyl ether would require BBr₃ or HBr/AcOH—conditions incompatible with the aldehyde). As detailed in Evidence #5, the target compound provides two orthogonal handles (aldehyde + free phenol) vs. effectively one for both comparators [REFS–1][REFS–2]. This directly reduces step count, improves overall yield, and expands the accessible chemical space in SAR campaigns.

pH-Dependent Extraction and Salt-Form Screening During Scale-Up

Process chemistry teams scaling up synthetic routes involving benzodioxane intermediates should select CAS 116757-65-4 when pH-dependent aqueous/organic partitioning is needed for purification. The predicted pKa of 8.34 for the phenolic –OH (Evidence #4) enables selective extraction into aqueous base (pH > 10), a purification tactic unavailable with the unsubstituted or 7-methoxy analogs, which lack ionizable groups [REFS–1]. Additionally, the free phenol permits salt-form screening (sodium, potassium, or organic amine salts) to optimize crystallinity and handling properties—an option precluded by the comparators. The 93 °C higher melting point of the target compound relative to the unsubstituted analog (Evidence #1) further favors crystalline intermediate isolation during multistep syntheses [REFS–2].

CNS vs. Peripheral Drug Discovery Triage Based on TPSA-Guided Permeability Prediction

Drug discovery teams using TPSA-based permeability predictions to triage compound libraries for CNS vs. peripheral target indications should procure CAS 116757-65-4 as the preferred intermediate when peripheral or dual-mechanism targeting is desired. The compound's TPSA of 55.8 Ų (Evidence #3) places it near the 60–70 Ų oral bioavailability threshold, whereas the unsubstituted analog at 35.5 Ų is more CNS-penetrant-favorable (below the ~40 Ų blood-brain barrier threshold) [REFS–1][REFS–2]. This ~20 Ų difference, while not definitively determinative on its own, provides a meaningful physicochemical bias that can be leveraged in library design when selecting the appropriate benzodioxane-6-carboxaldehyde congener for lead generation.

Quote Request

Request a Quote for 1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-7-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.